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molecular formula C18H11ClN2O B8487693 1-(4-Chlorophthalazin-1(2H)-ylidene)naphthalen-2(1H)-one CAS No. 597552-98-2

1-(4-Chlorophthalazin-1(2H)-ylidene)naphthalen-2(1H)-one

Cat. No. B8487693
M. Wt: 306.7 g/mol
InChI Key: MHLWCGOXJUKAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790882B2

Procedure details

To a solution of 1,4-dichlorophthalazine (9.96 g, 50 mmol) in dichloroethane (180 ml) was added 2-naphthol (7.24 g, 50 mmol) and aluminum chloride (7.38 g, 55 mmol) and the mixture was stirred at 80° C. for 17 hrs. The dark red solution was poured in ice water (600 ml) and the resulting brown suspension was stirred vigorously for 1 hr. The solid was collected by filtration, washed with diethyl ether and dried to give 11.8 g of the title compound as a beige solid. (Yield: 77%)
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([Cl:12])=[N:4][N:3]=1.[CH:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][C:14]=1[OH:23].[Cl-].[Al+3].[Cl-].[Cl-]>ClC(Cl)C>[Cl:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([C:13]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=[CH:15][C:14]=2[OH:23])=[N:3][N:4]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
9.96 g
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)Cl
Name
Quantity
7.24 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
7.38 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
180 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
ice water
Quantity
600 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 17 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting brown suspension was stirred vigorously for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=NN=C(C2=CC=CC=C12)C1=C(C=CC2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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